molecular formula C15H20BN3O2 B8730925 5-(1-Methyl-4-pyrazolyl)pyridine-3-boronic Acid Pinacol Ester

5-(1-Methyl-4-pyrazolyl)pyridine-3-boronic Acid Pinacol Ester

Cat. No.: B8730925
M. Wt: 285.15 g/mol
InChI Key: HFZIZUJPOHOYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Methyl-4-pyrazolyl)pyridine-3-boronic Acid Pinacol Ester is a complex organic compound that features a pyrazole ring and a pyridine ring, both of which are important structures in medicinal chemistry and materials science. This compound is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-4-pyrazolyl)pyridine-3-boronic Acid Pinacol Ester typically involves the coupling of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters can lead to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-4-pyrazolyl)pyridine-3-boronic Acid Pinacol Ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-(1-Methyl-4-pyrazolyl)pyridine-3-boronic Acid Pinacol Ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 5-(1-Methyl-4-pyrazolyl)pyridine-3-boronic Acid Pinacol Ester exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1-methyl-1H-pyrazol-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene
  • **3-(1-methyl-1H-pyrazol-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophene

Uniqueness

What sets 5-(1-Methyl-4-pyrazolyl)pyridine-3-boronic Acid Pinacol Ester apart from similar compounds is its unique combination of a pyrazole ring and a pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and reactivity profiles.

Properties

Molecular Formula

C15H20BN3O2

Molecular Weight

285.15 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-6-11(7-17-9-13)12-8-18-19(5)10-12/h6-10H,1-5H3

InChI Key

HFZIZUJPOHOYGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CN(N=C3)C

Origin of Product

United States

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